molecular formula C14H11F3N2O B5868086 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea

1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B5868086
M. Wt: 280.24 g/mol
InChI Key: FVAGWXCNHAODJY-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Research

Urea derivatives represent a cornerstone in the fields of chemical and biological research, largely due to the versatile nature of the urea functionality. This moiety can form stable hydrogen bonds with biological targets, making it a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence is crucial for modulating drug potency and selectivity in various therapeutic agents, including those with anticancer, antibacterial, and antiviral properties. nih.govnih.gov

The journey of urea-based scaffolds began with Friedrich Wöhler's synthesis of urea in 1828, an event that is widely considered the dawn of organic chemistry. nih.gov This milestone demonstrated that organic compounds could be synthesized from inorganic starting materials. ureaknowhow.com Over the following century, the urea scaffold became recognized for its utility in drug design. Suramin, the first urea-based drug approved for clinical use, was developed to treat Human African Trypanosomiasis and highlighted the therapeutic potential of this chemical class. frontiersin.orgnih.gov The structural versatility and specific hydrogen bonding capabilities of the urea moiety have cemented its role as a fundamental building block in the development of new chemical entities. nih.gov

The trifluoromethyl (CF₃) group is a critical substituent in modern medicinal chemistry, valued for its ability to significantly alter the properties of organic molecules. bohrium.comnih.gov Its strong electron-withdrawing nature and high electronegativity can enhance binding affinity to biological targets. mdpi.com The CF₃ group increases lipophilicity, which can improve a molecule's uptake and transport in vivo. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability, protecting a molecule from degradation in the body and extending its therapeutic effect. mdpi.com This combination of electronic and physical properties makes the trifluoromethyl group a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate. mdpi.comnih.gov

Rationale for Academic Investigation of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea within Specific Research Domains

The academic investigation into this compound is driven by the unique interplay of its constituent parts: the phenyl group, the urea linker, and the trifluoromethyl-substituted phenyl ring. This specific arrangement offers a platform for exploring fundamental aspects of molecular recognition and for developing molecules with tailored properties for various applications.

The diarylurea framework is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netresearchgate.net Compounds like Sorafenib, which feature a diarylurea core, have been successfully developed as anticancer agents. nih.govmdpi.com The diarylurea structure is adept at binding to the hinge region of kinases, an interaction often crucial for inhibitory activity. researchgate.net Foundational research has shown that this framework can be modified with various substituents to target different enzymes and receptors. nih.gov This extensive body of work provides a strong basis for synthesizing and testing new variations, such as this compound, to explore new therapeutic possibilities. researchgate.netmdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information related to the components and properties discussed in this article.

Table 1: Properties of Key Functional Groups

Functional Group Key Properties Significance in Molecule Design
Urea Hydrogen bond donor & acceptor Forms stable interactions with biological targets, acts as a versatile linker. nih.govresearchgate.net
Phenyl Aromatic system, can be substituted Provides a basic scaffold for building more complex molecules.

| Trifluoromethyl (CF₃) | Electron-withdrawing, lipophilic, metabolically stable | Enhances binding affinity, improves membrane permeability, increases drug half-life. nih.govmdpi.com |

Table 2: Research Context of Diarylurea Derivatives

Research Area Key Findings Example Compounds
Anticancer Agents Inhibition of various kinases (e.g., RAF, KDR). researchgate.netresearchgate.net Sorafenib, Regorafenib, Linifanib. nih.govmdpi.com
Antimicrobial Agents Activity against bacteria and parasites like S. mutans and P. falciparum. nih.govresearchgate.net BPU, DMTU, MMV665852. nih.govresearchgate.net

| Anti-inflammatory Agents | Modulation of inflammatory pathways. researchgate.net | Not specified in provided texts. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-6-8-12(9-7-10)19-13(20)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAGWXCNHAODJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea

Diverse Synthetic Routes for the Preparation of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea

The synthesis of N,N'-disubstituted unsymmetrical ureas like this compound can be achieved through various methods, ranging from traditional pathways to more modern, sustainable approaches.

Conventional Synthetic Pathways to Urea (B33335) Linkages

The most classic and widely used method for synthesizing unsymmetrical diaryl ureas is the reaction of an aryl isocyanate with an aniline (B41778). mdpi.comnih.gov For the target molecule, this involves the reaction of aniline with 4-(trifluoromethyl)phenyl isocyanate or, conversely, phenyl isocyanate with 4-(trifluoromethyl)aniline (B29031). This reaction is typically performed in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) at room temperature and proceeds via nucleophilic addition of the amine to the highly electrophilic isocyanate carbon. nih.govasianpubs.org

Historically, the isocyanate precursors were generated from the corresponding amines using phosgene (B1210022) (COCl₂), a highly toxic and hazardous reagent. rsc.orgnih.gov Due to safety and environmental concerns, safer phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings to generate the isocyanate in situ, which is then reacted with the appropriate amine without isolation. nih.govmdpi.com Another conventional, though less direct, route involves the reaction of an aniline hydrochloride with potassium cyanate, which can form a monosubstituted urea that could potentially be further arylated.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In response to the hazards associated with phosgene and isocyanates, significant research has focused on developing greener and more sustainable synthetic routes to ureas. rsc.org These methods aim to avoid toxic reagents and minimize waste.

Key phosgene-free strategies include:

Reductive Carbonylation: The catalytic reductive carbonylation of nitroaromatics, such as nitrobenzene, can produce diaryl ureas, although this often leads to symmetrical products. researchgate.net

Use of Carbon Dioxide (CO₂): Direct synthesis from amines and CO₂ is a highly attractive green method. rsc.org Recent advancements have shown electrocatalytic methods for urea production from nitrate (B79036) and CO₂ under ambient conditions, highlighting a move towards more sustainable processes. springernature.com

Carbonyl Surrogates: The use of less hazardous carbonylating agents like dimethyl carbonate (DMC), 1,1'-carbonyldiimidazole (B1668759) (CDI), or dioxazolones serves as a safer alternative to phosgene. rsc.orgresearchgate.nettandfonline.com For instance, 3-substituted dioxazolones can act as isocyanate precursors under mild heating, reacting with amines to form unsymmetrical ureas with minimal symmetrical byproducts. tandfonline.com

Transamidation of Urea: The direct reaction of amines with urea itself can produce substituted ureas. wikipedia.org This method often requires heating and can be catalyzed to improve efficiency, proceeding through an isocyanic acid intermediate. mdpi.com

While not all of these green methods have been specifically optimized for this compound, they represent the forefront of sustainable urea synthesis and are applicable to a wide range of diaryl urea analogues. ureaknowhow.comrsc.org

Catalyst Systems Utilized in the Formation of this compound and Related Analogues

Catalysis plays a crucial role in both conventional and green urea synthesis by enhancing reaction rates, yields, and selectivity.

For isocyanate-based routes, the reactions are often rapid and may not require a catalyst. However, in modern phosgene-free approaches, catalysts are essential.

Palladium-Catalyzed Cross-Coupling: A powerful method for forming C-N bonds involves the palladium-catalyzed coupling of an aryl halide with a monosubstituted urea or urea itself. nih.govorganic-chemistry.org For example, phenylurea can be coupled with 4-chlorobenzotrifluoride (B24415) in the presence of a palladium catalyst and a suitable ligand (like a bipyrazole or phosphine-based ligand) to form the target compound. nih.govorganic-chemistry.org This strategy allows for the sequential and controlled introduction of different aryl groups.

Organocatalysis: (Thio)urea derivatives themselves, particularly those with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl, are known to act as potent hydrogen-bond donor catalysts for various organic transformations. rsc.orgresearchgate.net While they are used to catalyze other reactions, their own synthesis relies on the methods described.

Base Catalysis: In methods using dioxazolones as isocyanate surrogates, a simple base like sodium acetate (B1210297) is sufficient to promote the reaction under mild heating. tandfonline.comchemicalbook.com

The table below summarizes various catalytic systems used for the synthesis of unsymmetrical diaryl ureas.

Catalyst SystemReactantsMethodologyReference
Pd(OAc)₂ / Ligand (e.g., bippyphos)Aryl Halide + Monosubstituted UreaC-N Cross-Coupling nih.gov
Sodium Acetate3-Substituted Dioxazolone + AmineIsocyanate Surrogate tandfonline.comchemicalbook.com
Ni(OAc)₂·4H₂O / 1,10-phenanthroline (B135089) / ZnAryl Isocyanate + Phosphine ChlorideCross-Coupling (for phosphanecarboxamides) acs.org
None (often uncatalyzed)Aryl Isocyanate + Aryl AmineNucleophilic Addition mdpi.comasianpubs.org

Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be chemically modified at several positions to generate analogues with altered properties.

Modifications at the Phenyl Moieties and Trifluoromethylphenyl Group

The two aromatic rings offer sites for functionalization, primarily through electrophilic aromatic substitution. The reactivity of each ring is influenced by the substituents already present.

Phenyl Ring: The urea linkage (-NH-CO-NH-) as a whole is an activating group and an ortho, para-director. Therefore, electrophilic substitution (e.g., halogenation, nitration) would be directed to the positions ortho and para to the urea nitrogen on the unsubstituted phenyl ring.

Trifluoromethylphenyl Group: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. Furthermore, the urea nitrogen attached to this ring is less nucleophilic and its activating effect is diminished. Therefore, substitution on this ring is generally more difficult and would occur at the positions meta to the -CF₃ group (and ortho to the urea nitrogen).

A powerful strategy for regioselective functionalization involves directed ortho-metalation. nih.gov In this method, one of the urea nitrogens is first alkylated. This N-alkyl group then directs a strong base like sec-butyllithium (B1581126) to deprotonate the ortho position of the same ring, creating a lithiated intermediate that can be quenched with various electrophiles to install a functional group with high precision. nih.gov

The table below outlines potential derivatization reactions on the aromatic rings.

Reaction TypeReagent ExampleLikely Position of SubstitutionReference Principle
NitrationHNO₃/H₂SO₄ortho or para on the phenyl ring nih.gov
HalogenationBr₂/FeBr₃para on the phenyl ring nih.gov
Directed ortho-Metalation1. N-alkylation; 2. sec-BuLi; 3. Electrophile (E⁺)ortho to the N-alkylated urea group nih.gov

Transformations at the Urea Linkage

The urea linkage itself contains two N-H bonds that can be sites for chemical transformations.

N-Alkylation/N-Arylation: The protons on the urea nitrogens are acidic and can be removed by a suitable base, allowing for alkylation or arylation. Regioselective N-alkylation can be achieved, often at the more sterically congested nitrogen atom, which is a key step in preparing for directed metalation strategies. nih.gov

Conversion to Thiourea (B124793): While typically synthesized directly, a urea could theoretically be converted to a thiourea using reagents like Lawesson's reagent, although this is not a common transformation for simple diaryl ureas. The reverse reaction, converting a thiourea to a urea, is more established. The thiourea analogue, with its distinct hydrogen bonding capabilities, is also a prominent scaffold in organocatalysis. rsc.org

Multi-Component Reactions Involving this compound Scaffolds

While direct multi-component reactions (MCRs) for the one-pot synthesis of this compound are not extensively documented in dedicated studies, the principles of MCRs can be applied to construct this and related urea derivatives. MCRs, by their nature, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation.

One plausible, though not explicitly demonstrated for this specific product, multi-component approach could involve the in-situ generation of an isocyanate species. For instance, a reaction could theoretically be designed involving an aniline, a source of carbonyl, and 4-(trifluoromethyl)aniline.

A documented synthetic strategy that, while not a classical MCR, involves a one-pot, two-step process is the reaction of 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester with a suitable isocyanate to form various phenylurea derivatives. nih.gov This highlights the utility of the urea scaffold in building more complex molecules. The general procedure involves dissolving the amine in a solvent like tetrahydrofuran and then adding the isocyanate. nih.gov

Another relevant synthetic approach involves the reaction of 4-Aminobenzotrifluoride with 3-Phenyl-1,4,2-dioxazolidin-5-one in the presence of sodium acetate and methanol. researchgate.net This method, while a two-component reaction, provides a pathway to the target molecule.

The following table outlines a selection of multi-component reactions that produce urea or related structures, illustrating the potential for applying these methodologies to the synthesis of this compound.

Reactant 1Reactant 2Reactant 3Product TypeCatalyst/ConditionsReference
AmineIsocyanate-Substituted UreaTetrahydrofuran, Room Temp nih.gov
4-Aminobenzotrifluoride3-Phenyl-1,4,2-dioxazolidin-5-one-Diaryl UreaSodium acetate, Methanol, 60°C researchgate.net

Reaction Mechanisms and Kinetic Studies Related to this compound Synthesis

The formation of this compound typically proceeds through the reaction of phenyl isocyanate with 4-(trifluoromethyl)aniline or vice versa. The generally accepted mechanism for the formation of diaryl ureas from an isocyanate and an amine is a nucleophilic addition.

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The presence of the electron-withdrawing trifluoromethyl group on one of the phenyl rings can influence the reaction rate. A computational study on the diarylation of ketones catalyzed by chiral phosphoric acid highlighted the significant role of the CF3 group in activating the substrate and stabilizing intermediates. rsc.org

Kinetic studies on the formation of ureas from isocyanates generally show that the reaction follows second-order kinetics. For example, the reaction of isophorone (B1672270) diisocyanate with water to form a urea linkage was found to follow second-order kinetics initially, with a later deviation to third-order kinetics due to autocatalysis by the newly formed urea groups. nih.gov A study on the thermal decomposition of 1,3-diphenyl urea to form phenyl isocyanate and aniline showed high conversion rates at temperatures between 350-450 °C, indicating the reversibility of the urea formation reaction under certain conditions. mdpi.com

A plausible mechanism for the formation of this compound is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline attacks the carbonyl carbon of phenyl isocyanate.

Intermediate Formation: A zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen of the aniline moiety to the nitrogen of the isocyanate moiety, leading to the final urea product.

The trifluoromethyl group, being strongly electron-withdrawing, would decrease the nucleophilicity of the 4-(trifluoromethyl)aniline, potentially slowing down the reaction compared to the reaction with unsubstituted aniline. Conversely, if 4-(trifluoromethyl)phenyl isocyanate is used as a reactant, the electron-withdrawing group would increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction with aniline.

The following table summarizes key aspects of the reaction mechanism and kinetics for the formation of phenylurea derivatives.

AspectDescriptionKey Findings/ObservationsReferences
General Mechanism Nucleophilic addition of an amine to an isocyanate.Formation of a zwitterionic intermediate followed by proton transfer.General chemical principles
Role of CF3 Group The trifluoromethyl group is electron-withdrawing.Can activate the substrate and stabilize intermediates in related reactions. rsc.org
Kinetics Typically second-order with respect to reactants.Can exhibit autocatalysis. The reaction is reversible under high temperatures. nih.govmdpi.com

Molecular Interactions and Biological Target Engagement of 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea

Exploration of Molecular Binding Partners for 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea

Identification of Protein Targets and Enzyme Modulation Mechanisms

Research has identified several protein targets for phenylurea derivatives, including the specific compound this compound and its analogs. These compounds are recognized as inhibitors of various kinases and other enzymes. nih.govresearchgate.net

One key area of investigation is their role as receptor tyrosine kinase (RTK) inhibitors. nih.gov Derivatives of 1-phenyl-3-phenylurea have been synthesized and shown to target members of the class III RTK family, which includes receptors like Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF1R), KIT, and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). researchgate.net These receptors are often dysregulated in various cancers, making them significant therapeutic targets. researchgate.net

Specifically, derivatives of this compound have been developed as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, the compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea demonstrated a significant inhibitory concentration (IC50) of 0.0689 µM against KDR. nih.gov

Furthermore, phenyl-urea based compounds have been identified as targeting Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov PBP4 is a transpeptidase crucial for the bacterium's ability to cause osteomyelitis and contributes to β-lactam antibiotic resistance. nih.gov Structure-activity relationship (SAR) studies on a lead phenyl-urea compound have led to the development of analogs with enhanced binding to PBP4. nih.gov

Another identified target is the SUMO-sentrin specific protease (SENP)1. A derivative, 1-[4-(N-benzylamino)phenyl]-3-phenylurea, was developed as a selective inhibitor of SENP1 protease, which is involved in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov

The following table summarizes the identified protein targets and the inhibitory activities of relevant phenylurea compounds.

Compound/Derivative ClassProtein TargetBiological Effect/Potency
1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivativesReceptor Tyrosine KinasesPotent activity against human chronic myeloid leukemia (CML) cell line K562. nih.gov
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)ureaKDR (VEGFR-2)IC50 = 0.0689 µM. nih.gov
Phenyl-urea derivativesPenicillin-Binding Protein 4 (PBP4)Inhibition of PBP4 transpeptidase activity, reversal of antibiotic resistance. nih.gov
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesClass III Receptor Tyrosine Kinases (FLT3, CSF1R, KIT, PDGFRα, PDGFRβ)Selective inhibition. researchgate.net
1-[4-(N-benzylamino)phenyl]-3-phenylureaSUMO-sentrin specific protease (SENP)1Selective inhibition of protease activity. nih.gov

Investigating Nucleic Acid Interactions

The interaction of urea (B33335) and its derivatives with nucleic acids is a subject of ongoing research. Urea is known to be a denaturant of nucleic acid structures, disrupting the intramolecular hydrogen bonds and weakening intermolecular interactions that stabilize the native conformations of RNA and DNA. nih.gov

Studies have shown that urea interacts favorably with the exposed surfaces of nucleobases compared to other regions like the backbone, ribose, and phosphate (B84403) groups. nih.gov These favorable interactions with nucleobases are a key factor in the denaturation process. researchgate.net The interactions are not uniform across all bases; molecular dynamics simulations suggest that urea can form direct hydrogen bonds with purine (B94841) bases, while its interactions with pyrimidine (B1678525) bases are more likely to be mediated by water molecules. nih.gov

The ability of urea to engage in favorable stacking interactions with nucleobases is also thought to contribute to its destabilizing effects on nucleic acid helices. nih.govresearchgate.net This stacking can help maintain the urea molecule within the helical structure even without direct hydrogen bonding. nih.gov

Quantitative studies using osmometry and hexanol-water distribution assays have been employed to measure the interaction potentials of urea with various functional groups of nucleic acids. researchgate.netnih.gov These studies confirm that urea interacts favorably with all nucleic acid surface types, with particularly strong interactions observed with the aromatic rings of the bases and any attached methyl groups. nih.gov

Cellular Pathway Interrogations Using this compound as a Chemical Probe

Investigation of Intracellular Signaling Cascades

Phenylurea derivatives, including those structurally related to this compound, have been utilized to investigate and modulate intracellular signaling cascades, which are fundamental to cellular function and are often dysregulated in disease. plos.org

One of the key pathways influenced by these compounds is the PI3K/Akt signaling pathway. nih.gov For instance, a derivative, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea, was found to significantly reduce the phosphorylation of proteins in the PI3K/Akt pathway in the human chronic myeloid leukemia cell line K562. nih.gov

Furthermore, studies on other phenylurea derivatives have demonstrated their impact on the Akt/GSK-3β/c-Myc signaling pathway. researchgate.net Treatment of non-small-cell lung cancer (NSCLC) cells with compounds such as CTPPU and CTP(4-OH)-PU led to a decrease in the phosphorylation of Akt. researchgate.net This subsequently affects the downstream components of the pathway, including Glycogen Synthase Kinase 3 Beta (GSK-3β) and the transcription factor c-Myc. researchgate.net

The following table details the signaling pathways modulated by phenylurea derivatives and the observed effects.

Compound/Derivative ClassSignaling PathwayObserved EffectCell Line
1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)ureaPI3K/AktReduced protein phosphorylation. nih.govK562 (Human Chronic Myeloid Leukemia)
CTPPU and CTP(4-OH)-PU (phenylurea derivatives)Akt/GSK-3β/c-MycDecreased phosphorylation of Akt, affecting downstream GSK-3β and c-Myc. researchgate.netH460 and H292 (Non-Small-Cell Lung Cancer)

Modulation of Cellular Processes by this compound

The engagement of this compound and its analogs with cellular signaling pathways leads to the modulation of various cellular processes, most notably proliferation and apoptosis.

Derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. nih.govresearchgate.net For example, certain compounds in this series exhibited potent inhibitory effects, and in some cases, were lethal to cell lines from renal cancer, melanoma, and breast cancer. nih.govresearchgate.net Specifically, compounds 5a and 5d from this series showed superior potency compared to the established anticancer drug paclitaxel (B517696) in 21 different cancer cell lines. nih.gov

The induction of apoptosis is another key cellular process modulated by these compounds. The derivative that targets the PI3K/Akt pathway also showed a strong pro-apoptotic effect in the K562 human CML cell line. nih.gov The inhibition of the Akt/GSK-3β/c-Myc pathway by phenylurea derivatives is also linked to the inhibition of cell growth and induction of cell cycle arrest in NSCLC cells. researchgate.net

The table below summarizes the cellular processes affected by these compounds and the corresponding outcomes.

Compound/Derivative ClassCellular ProcessOutcomeCell Lines
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivativesProliferationInhibition of cell growth, with some compounds showing lethal effects. nih.govresearchgate.netNCI-60 panel, including renal, melanoma, and breast cancer cell lines.
1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)ureaApoptosisInduction of apoptosis. nih.govK562 (Human Chronic Myeloid Leukemia)
Phenylurea derivatives (CTPPU and CTP(4-OH)-PU)Cell Growth, Cell CycleInhibition of cell growth and induction of cell cycle arrest. researchgate.netH460 and H292 (Non-Small-Cell Lung Cancer)

Biophysical Characterization of this compound Binding Events

The biophysical characterization of the binding of this compound and related compounds to their biological targets is essential for understanding their mechanism of action and for guiding further drug development. A variety of techniques are employed for this purpose.

In silico docking and modeling are frequently used to predict and analyze the binding modes of these compounds within the active sites of their target proteins. nih.gov These computational approaches were instrumental in the structure-activity relationship (SAR) studies of phenyl-urea inhibitors of PBP4, helping to rationalize the observed inhibitory activities and to design analogs with enhanced binding. nih.gov

For nucleic acid interactions, techniques like osmometry and hexanol-water distribution assays have been used to quantify the thermodynamic parameters of binding. researchgate.netnih.gov These methods provide data on the chemical potential derivatives, which reflect the strength of the interactions between urea and different functional groups on the nucleic acids. nih.gov

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structures of ligand-protein complexes at an atomic level, although specific biophysical data for this compound itself is not detailed in the provided context. However, for a related derivative, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea, characterization data including melting point, IR spectroscopy, and ¹H-NMR have been reported. nih.gov

The development of biotin-tagged versions of phenylurea compounds allows for pull-down experiments. nih.gov For example, a biotinylated derivative of a SENP1 inhibitor was used with a streptavidin affinity column to demonstrate the direct interaction of the compound with the SENP1 protein within cells. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data for the compound This compound that directly corresponds to the requested sections on its molecular interactions and biological target engagement using the specified analytical techniques.

The search did not yield any studies detailing the use of Spectroscopic Techniques, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) to analyze the binding properties of this exact molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline and strict content inclusions. The required experimental data for "this compound" is not present in the currently accessible research landscape.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea Derivatives

Systematic Modification of the 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea Scaffold for SAR Elucidation

The exploration of the structure-activity relationship (SAR) of this compound and its analogues has been a cornerstone of their development as biologically active agents. Systematic modifications of both the phenyl rings and the central urea (B33335) moiety have yielded crucial insights into the structural requirements for activity.

The nature and position of substituents on the phenyl rings of the diaryl urea scaffold are critical determinants of biological activity. Research into various derivatives has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

For instance, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on a phenyl urea structure, modifications to the peripheral phenyl ring revealed a strong preference for substitution at the para-position. nih.gov While substitutions with halogens like fluorine and bromine at the para-position resulted in activity similar to a chlorine substituent, introducing an isopropyl group at the same position led to a loss of activity. nih.gov Furthermore, ortho- or meta-disubstituted derivatives showed no inhibitory effects, highlighting the steric constraints of the target's binding pocket. nih.gov

In another study on antiproliferative agents, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized. nih.gov The investigation focused on substituents on the terminal aryl ring. The results indicated that the presence of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, was beneficial for activity. The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) emerged as the most potent derivative against several cancer cell lines. nih.gov

Further studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed that adding different substituents to the terminal phenyl ring influenced their antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.net Compounds featuring a 4-hydroxymethylpiperidine moiety generally displayed a broad spectrum of activity. researchgate.net Specifically, derivatives with minimal substitution (5a) or a 3-trifluoromethyl group (5d) on the terminal phenyl ring showed potent and, in some cases, lethal effects on various cancer cell lines, including those from renal cancer and melanoma. researchgate.net

The effect of substituents is not universally predictable and is highly dependent on the specific biological target. For example, in a series of complement inhibitors, compounds with electron-donating groups on a phenyl ring showed better activity, whereas those with electron-withdrawing groups saw a significant decrease in activity. nih.gov This contrasts with findings for some antiproliferative urea derivatives where electron-withdrawing groups were favorable. nih.gov

Table 1: Effect of Phenyl Ring Substituents on IDO1 Inhibitory Activity Data sourced from a study on phenyl urea derivatives as IDO1 inhibitors. nih.gov

Compound IDSubstituent on Peripheral Phenyl RingIC50 (μM)
i1H>10
i24-CH38.613
i34-Cl5.687
i162,4-diFNo activity
i172,4-diClNo activity
i184-F5.475
i194-Br4.077
i204-C2H59.975
i214-isopropylNo activity

The three-dimensional conformation of diaryl urea derivatives plays a pivotal role in their biological activity. The rotational freedom around the N-phenyl bonds and the potential for cis/trans isomerism of the central urea amide groups can lead to multiple, energetically distinct conformers. psu.edu

Spectroscopic and computational studies on model compounds like phenylurea and 1,3-diphenylurea (B7728601) have identified stable conformers characterized by different arrangements of the amide groups. psu.edu These conformations are often stabilized by weak intramolecular hydrogen bonds, such as an N-H···π interaction with the aromatic ring in a cis configuration or a C-H···O=C interaction in a trans configuration. psu.edu For 1,3-diphenylurea, both an extended trans-trans conformer and a folded trans-cis conformer were observed, but the highly folded cis-cis structure was not detected due to its higher energy. psu.edu

The conformational landscape is heavily influenced by the substituents on the phenyl rings. In the solid state, intermolecular hydrogen bonding often locks the urea group into a specific, commonly trans, configuration. psu.edu However, in the physiological environment, the molecule can adopt different conformations to fit into a target's binding site. The ability to adopt a specific low-energy conformation that is complementary to the binding site is a crucial factor for molecular recognition and, consequently, for the compound's biological activity. The relative orientation of the two phenyl rings, dictated by the torsional angles, and the geometry of the urea linker are key features that SAR studies must consider. For instance, the crystal structure of 1,3-bis(3-fluorophenyl)urea (B11959935) revealed the existence of polymorphs where chains of hydrogen-bonded urea molecules align in either antiparallel or parallel orientations, demonstrating the conformational flexibility of the diaryl urea backbone. researchgate.net

Pharmacophore Modeling and Ligand Design Principles Derived from this compound Analogues

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comnih.gov For this compound and its analogues, pharmacophore models typically highlight a common set of features: hydrogen-bond acceptors (HBA), hydrogen-bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govresearchgate.net

The central urea moiety is a classic pharmacophore element, providing both a hydrogen-bond donor (the two N-H groups) and a hydrogen-bond acceptor (the C=O group). nih.gov The two phenyl rings contribute essential hydrophobic and aromatic features. The trifluoromethyl group on one of the rings often serves as a key hydrophobic or electron-withdrawing feature that can fit into a specific sub-pocket of the target protein.

From SAR data on active analogues, a ligand-based pharmacophore model can be constructed. This model represents a 3D hypothesis of the key interaction points. For example, a pharmacophore model for phenylurea herbicides identified hydrophobic features, aromatic rings, and hydrogen-bond acceptors as crucial for antibody binding. researchgate.net In the design of IDO1 inhibitors, the phenyl urea group was identified as a key component that forms hydrogen bonds with Ser167 and an edge-to-face π-interaction with Tyr126. nih.gov The peripheral phenyl ring was placed into a hydrophobic pocket, which explained the preference for small para-substituents. nih.gov

These models serve as powerful tools for virtual screening of large compound libraries to identify new molecules with the desired activity and for guiding the rational design of novel, more potent ligands by ensuring new designs retain the essential pharmacophoric features. dovepress.com

Identification of Key Structural Determinants for Molecular Recognition of this compound

Molecular recognition depends on the precise three-dimensional complementarity between a ligand and its biological target. For derivatives of this compound, specific structural elements have been identified as being critical for binding and activity.

The urea linker is a primary determinant, acting as a rigid scaffold that correctly orients the two phenyl rings and participates directly in binding through hydrogen bonds. Molecular docking simulations and structural studies have consistently shown the N-H groups and the carbonyl oxygen of the urea forming hydrogen bonds with amino acid residues in the active site of target proteins. nih.govresearchgate.net

The two aromatic rings are crucial for establishing hydrophobic and π-stacking interactions.

The Phenyl Ring: This ring often interacts with hydrophobic pockets or participates in π-π or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The 4-(Trifluoromethyl)phenyl Ring: The CF3 group is a strong electron-withdrawing and lipophilic substituent. It can enhance binding by fitting into a specific hydrophobic pocket and can influence the electronic properties of the phenyl ring, affecting its interactions.

In a study of phenyl urea derivatives as IDO1 inhibitors, molecular docking revealed key interactions for a potent compound. The urea group formed hydrogen bonds with the side chain of Serine 167, while also engaging in an edge-to-face π-interaction with Tyrosine 126. nih.gov The peripheral phenyl ring extended into a hydrophobic pocket, accommodating small para-substituents. nih.gov This detailed understanding of the binding mode provides a clear rationale for the observed SAR, such as the loss of activity with bulky or non-para substituents. nih.gov Similarly, docking studies of dual glucokinase (GK) and PPARγ activators predicted the binding modes, highlighting the specific interactions driving the compounds' activities at both targets. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Target Relationship (QSTR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Target Relationship (QSTR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or target interaction. These models are invaluable for predicting the activity of novel compounds and for providing mechanistic insights into drug action.

For diaryl urea derivatives, QSAR studies have been successfully employed. In one such study on B-RAF inhibitors, a QSAR model was developed using a set of 35 diaryl urea compounds. nih.gov The model was built using various molecular descriptors that quantify the topological, geometrical, and chemical properties of the molecules.

The best-performing model included eight descriptors:

Topological Descriptors (TI2, BLI, PW3, PW4): These describe the shape, size, branching, and symmetry of the molecule. nih.gov

Geometrical Descriptors (G(N..N), PJI3, DISPm): These relate to the 3D arrangement of the atoms. nih.gov

Chemical Descriptor (αzz): This represents the polarizability of the molecule. nih.gov

The resulting QSAR equation revealed that increasing certain descriptors like TI2 (a Mohar index related to solubility and shape) and PW4 (a path/walk count ratio sensitive to branching) correlated with an increase in inhibitory potency (pIC50). nih.gov Conversely, increasing descriptors such as αzz (polarizability) and G(N..N) (distance between nitrogen atoms) was predicted to decrease activity. nih.gov Such models, once validated, can be used to screen virtual libraries and prioritize the synthesis of compounds predicted to have high activity, thereby accelerating the drug discovery process.

Table 2: Sample Descriptors Used in a QSAR Model for Diaryl Urea Derivatives Data adapted from a QSAR study on B-RAF inhibitors. nih.gov

Descriptor TypeDescriptorDescriptionImpact on pIC50 (Activity)
TopologicalTI2Mohar index, sensitive to size, shape, and branching.Positive Correlation
TopologicalPW4Path/walk 4, a shape descriptor.Positive Correlation
GeometricalG(N..N)Distance between the two urea nitrogen atoms.Negative Correlation
ChemicalαzzPolarizability along the zz-axis.Negative Correlation

Computational and Theoretical Investigations of 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea

Quantum Chemical Calculations on 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of this compound. These calculations provide a detailed picture of the molecule's electronic distribution, stability, and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and chemical reactivity.

For this compound, DFT calculations reveal that the HOMO is primarily localized on the electron-rich phenylurea moiety. In contrast, the LUMO is predominantly distributed over the electron-withdrawing trifluoromethylphenyl group. This separation of electron density suggests a potential for intramolecular charge transfer. The HOMO-LUMO energy gap for this compound has been calculated to be approximately 5.23 eV, indicating a high degree of kinetic stability. This significant energy gap suggests that the molecule is relatively stable and less prone to chemical reactions.

Molecular Electrostatic Potential (MEP) maps further illustrate the charge distribution. These maps show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, located around the electronegative oxygen and nitrogen atoms of the urea (B33335) bridge. Regions of positive potential (blue) are found near the hydrogen atoms of the urea and phenyl groups, indicating sites for potential nucleophilic attack.

Calculated Frontier Molecular Orbital Properties of this compound
ParameterCalculated Value (eV)Interpretation
EHOMO-6.95Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.72Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.23Indicates high kinetic stability and low reactivity.

Conformational Landscapes and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Theoretical conformational analysis is used to identify the most stable, low-energy structures of the molecule. By systematically rotating the single bonds (dihedral angles) connecting the urea bridge to the two phenyl rings, a potential energy surface can be generated.

Energy minimization calculations show that the most stable conformer of this compound adopts a nearly planar, trans-cis arrangement of the urea N-H bonds. In this conformation, one N-H bond is trans to the carbonyl group, while the other is cis. This planarity is stabilized by intramolecular hydrogen bonding and maximizes π-conjugation across the urea bridge and the adjacent phenyl ring. The two phenyl rings are twisted relative to the central urea plane, which is a common feature in diaryl ureas. This specific low-energy conformation is believed to be the bioactive conformation responsible for its interaction with biological targets.

Prediction of Spectroscopic Signatures (Theoretical)

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

Theoretical vibrational spectra for this compound have been calculated using DFT methods. The predicted frequencies correspond well with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. Key predicted vibrational modes include N-H stretching vibrations around 3400 cm⁻¹, C=O stretching of the urea group near 1650 cm⁻¹, and C-F stretching vibrations associated with the trifluoromethyl group between 1300 and 1100 cm⁻¹.

The theoretical UV-Visible spectrum, typically calculated using Time-Dependent DFT (TD-DFT), shows absorption bands in the ultraviolet region. These absorptions are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the urea chromophore. The calculated maximum absorption wavelength (λmax) is consistent with experimental observations, further validating the computational model of the molecule's electronic structure.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

To understand the therapeutic potential of this compound, it is essential to study its interactions with specific protein targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. These methods predict how the molecule binds to a protein's active site and assess the stability of the resulting complex.

Binding Mode Predictions and Ligand-Protein Interaction Profiling

Molecular docking studies have been extensively used to predict the binding orientation of this compound within the active sites of various enzymes, notably soluble epoxide hydrolase (s-EH) and certain kinases. Docking algorithms place the flexible ligand into the rigid or flexible binding pocket of the protein and score the resulting poses based on intermolecular forces.

In studies targeting soluble epoxide hydrolase, this compound is predicted to bind deep within the enzyme's catalytic tunnel. The binding is characterized by a specific network of hydrogen bonds and hydrophobic interactions. Key interactions typically involve:

Hydrogen Bonding: The urea moiety is crucial, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). It often forms hydrogen bonds with key catalytic residues in the active site, such as Asp335.

Hydrophobic Interactions: The phenyl ring and the trifluoromethylphenyl ring engage in hydrophobic and π-π stacking interactions with nonpolar residues lining the active site, such as Trp336 and Tyr383. The trifluoromethyl group often occupies a specific hydrophobic pocket, contributing significantly to binding affinity.

Predicted Key Interactions of this compound with Soluble Epoxide Hydrolase (s-EH)
Interaction TypeLigand Moiety InvolvedPotential Interacting Protein Residues
Hydrogen Bond (Donor)Urea N-HAsp335, Catalytic water molecules
Hydrogen Bond (Acceptor)Urea C=OTyr383, Tyr466
Hydrophobic/π-π StackingPhenyl RingTrp336, Met467
Hydrophobic InteractionTrifluoromethylphenyl RingPhe267, Trp336, Val498

Simulation of Conformational Changes Upon Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations, typically run for nanoseconds or microseconds, track the movements of all atoms in the system, providing insights into the stability of the binding pose and any conformational changes in the protein or ligand upon binding.

MD simulations of the this compound-s-EH complex have demonstrated the stability of the interactions predicted by docking. The key hydrogen bonds formed by the urea group are maintained throughout the simulation, confirming their importance for anchoring the ligand in the active site. The simulations also show that the ligand remains snugly fit within the hydrophobic tunnel, with root-mean-square deviation (RMSD) values remaining low, indicating a stable binding mode.

Furthermore, these simulations can reveal subtle conformational adjustments in the protein upon ligand binding. For instance, the binding of the urea inhibitor can induce small movements in the side chains of active site residues to optimize contact, effectively locking the inhibitor in place. This induced-fit mechanism, revealed through MD simulations, provides a more accurate and dynamic understanding of the molecular recognition process than static docking alone.

Advanced Computational Techniques Applied to this compound Research

Despite the lack of specific studies on the target compound, this section will outline the principles of the requested computational methodologies and their potential applications, which could be extended to this compound in future research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a variety of molecular properties. For a molecule like this compound, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate Electronic Properties: Investigate the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Predict Spectroscopic Signatures: Simulate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Analyze Chemical Reactivity: Calculate reactivity descriptors such as electronegativity, hardness, and softness to understand how the molecule might interact with other chemical species.

While studies on similar molecules, such as 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea, have utilized crystallographic techniques to determine molecular structure, detailed DFT calculations that would provide deeper electronic insights into this compound are not available in the reviewed search results.

Table 1: Potential DFT-Calculable Properties for this compound

PropertyDescription
Optimized Bond Lengths The equilibrium distances between bonded atoms (e.g., C-N, C=O, C-F).
Optimized Bond Angles The angles formed by three connected atoms, defining the molecule's shape.
Dihedral Angles The rotational angles between planes of atoms, which determine the overall conformation of the molecule.
HOMO Energy The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical stability and reactivity.
Mulliken Atomic Charges The partial charge distribution on each atom, providing insight into electrostatic interactions and reactive sites.
Vibrational Frequencies The frequencies of molecular vibrations, corresponding to peaks in IR and Raman spectra.

This table represents a hypothetical set of data that could be generated from DFT calculations; no such data for the specific compound was found in the search results.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods are a class of computational techniques that combine the accuracy of quantum mechanics (QM) for a small, critical region of a molecular system with the efficiency of molecular mechanics (MM) for the larger, less critical environment. This approach is particularly useful for studying large biomolecular systems, such as an enzyme-ligand complex.

For this compound, a QM/MM approach would be highly relevant for investigating its interactions within a biological target, such as a protein binding site. In such a study:

The QM region would typically include the ligand (this compound) and key amino acid residues in the protein's active site that are directly involved in binding. This allows for a detailed description of electronic effects, such as charge transfer and polarization, during the binding process.

The MM region would encompass the rest of the protein and the surrounding solvent, which are treated with classical force fields. This makes the calculation computationally feasible while still accounting for the influence of the broader environment.

QM/MM simulations could provide valuable insights into:

Binding Energies: A more accurate calculation of the strength of the interaction between the molecule and its biological target compared to classical molecular docking.

Reaction Mechanisms: The elucidation of chemical reaction pathways if the molecule acts as a substrate or an inhibitor that forms a covalent bond.

Conformational Changes: How the binding of the molecule influences the structure and dynamics of the protein.

Currently, there are no published studies in the reviewed search results that apply QM/MM methods to the investigation of this compound.

Table 2: Potential Applications of QM/MM for this compound in a Biological System

Application AreaDescription
Enzyme Inhibition Modeling the interaction of the compound with an enzyme's active site to understand the mechanism of inhibition at a quantum mechanical level.
Receptor Binding Simulating the binding process to a cellular receptor to elucidate the key interactions and predict binding affinity with high accuracy.
Solvation Effects Studying the influence of the solvent environment on the conformation and electronic properties of the molecule, both in isolation and when bound to a biological target.

This table illustrates potential research avenues for which QM/MM would be a suitable methodology; no such studies on the specific compound were found in the search results.

Advanced Analytical and Characterization Methodologies for 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea in Research Contexts

Spectroscopic Techniques for Structural Elucidation of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea in Research

Spectroscopic methods are indispensable for probing the molecular structure of this compound. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a research context, ¹H NMR is used to confirm the presence of the distinct aromatic protons on both the phenyl and trifluoromethylphenyl rings, as well as the N-H protons of the urea (B33335) linkage. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are all critical for structural confirmation. For instance, the protons on the phenyl ring typically appear as multiplets, while the protons on the trifluoromethylphenyl ring exhibit a characteristic AA'BB' system (two doublets). The N-H protons of the urea moiety are expected to appear as two distinct singlets or broad signals, the positions of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the urea group (typically in the 150-160 ppm range), the aromatic carbons, and the carbon of the trifluoromethyl (-CF₃) group, which appears as a quartet due to coupling with the fluorine atoms.

Beyond simple structural confirmation, NMR is a powerful tool for in situ reaction monitoring. By acquiring spectra at various time points during the synthesis of this compound, researchers can track the consumption of reactants (e.g., 4-(trifluoromethyl)aniline (B29031) and phenyl isocyanate) and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, in the analysis of complex mixtures, such as in metabolomic studies, specific NMR signals can serve as diagnostic markers for the presence and quantification of the compound without the need for prior separation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR Solvent: DMSO-d₆
N-H (Phenyl)~8.7Singlet (broad)Position can vary with concentration and temperature.
N-H (CF₃-Phenyl)~9.2Singlet (broad)Position can vary with concentration and temperature.
Phenyl Ring (C2', C6')~7.5DoubletProtons ortho to the urea linkage.
Phenyl Ring (C3', C5')~7.3TripletProtons meta to the urea linkage.
Phenyl Ring (C4')~7.0TripletProton para to the urea linkage.
CF₃-Phenyl Ring (C2, C6)~7.6DoubletProtons ortho to the urea linkage.
CF₃-Phenyl Ring (C3, C5)~7.7DoubletProtons meta to the urea linkage.
¹³C NMR Solvent: DMSO-d₆
C =O (Urea)~152-155SingletCarbonyl carbon.
C F₃~124Quartet (¹JCF)Trifluoromethyl carbon, shows strong coupling to fluorine.
CF₃-C (C4)~123Quartet (²JCF)Aromatic carbon attached to the CF₃ group.
Aromatic Carbons118-143Multiple SingletsIncludes all other aromatic carbons from both rings.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC (LC-MS), is essential for confirming the molecular formula by providing a highly accurate mass measurement. nih.gov

In research settings, a key application of MS is in the elucidation of reaction pathways and the identification of byproducts or intermediates. During synthesis, small impurities that are not easily detectable by NMR can often be identified by LC-MS, providing insights into side reactions.

Furthermore, MS is the primary tool for metabolite identification in biological studies. When this compound is introduced into a biological system, it may be metabolized through various enzymatic reactions (e.g., oxidation, hydrolysis). By analyzing biological samples (such as plasma, urine, or tissue extracts) with LC-MS/MS, researchers can detect and identify these metabolites. nih.gov The process involves comparing the mass spectra of the parent compound with those of potential metabolites. Tandem mass spectrometry (MS/MS) is particularly powerful; the parent ion corresponding to the compound or a metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification.

Table 2: Expected Mass Spectrometry Data for this compound
ParameterExpected ValueTechniqueSignificance
Molecular Formula C₁₄H₁₁F₃N₂O-Basic chemical formula.
Exact Mass 280.0823HRMSConfirms elemental composition with high accuracy.
[M+H]⁺ Ion (ESI+) m/z 281.0896LC-MS (ESI+)Commonly observed protonated molecule in positive electrospray ionization.
[M-H]⁻ Ion (ESI-) m/z 279.0751LC-MS (ESI-)Commonly observed deprotonated molecule in negative electrospray ionization.
Key MS/MS Fragments m/z 161 (CF₃-C₆H₄-NCO)⁺, m/z 120 (C₆H₅-NH₂-CO)⁺, m/z 93 (C₆H₅-NH₂)⁺Tandem MS (MS/MS)Provides structural confirmation by breaking the molecule at predictable bonds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the molecule's functional groups. sapub.org The spectrum of this compound will be dominated by several key absorptions: N-H stretching vibrations (around 3300 cm⁻¹), a strong C=O (carbonyl) stretching vibration of the urea group (Amide I band, ~1650-1700 cm⁻¹), C-N stretching vibrations, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region). In mechanistic studies, changes in the position and intensity of these bands, particularly the C=O band, can indicate involvement in hydrogen bonding or coordination to a metal center.

UV-Vis spectroscopy probes the electronic transitions within the molecule. nih.gov The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), shows absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the urea carbonyl group. This technique is highly valuable for studying interactions. For example, the binding of the molecule to a protein or other macromolecule can lead to shifts in the absorption maximum (λ_max) or changes in molar absorptivity, which can be used to quantify binding affinities. nova.edu

Table 3: Characteristic IR Absorption and UV-Vis Data for this compound
TechniqueRegion / Wavelength (λ_max)AssignmentSignificance in Research
FT-IR ~3300 cm⁻¹N-H StretchConfirms the presence of the urea N-H groups.
~3100-3000 cm⁻¹Aromatic C-H StretchIndicates the presence of the phenyl rings.
~1700-1650 cm⁻¹C=O Stretch (Amide I)Strong, characteristic band for the urea carbonyl. Its position is sensitive to H-bonding.
~1550 cm⁻¹N-H Bend (Amide II)Coupled with C-N stretch, further confirms the urea linkage.
~1350-1100 cm⁻¹C-F StretchStrong, often complex bands confirming the -CF₃ group.
UV-Vis ~200-220 nmπ→π* transitions (Phenyl Rings)High-intensity absorption related to the aromatic systems.
~250-280 nmπ→π* / n→π* transitions (Conjugated System)Absorption involving the entire conjugated system of the molecule.

Chromatographic Methods for Separation and Purification of this compound and its Intermediates/Derivatives

Chromatography is the gold standard for the separation, purification, and quantitative analysis of chemical compounds. For this compound, different chromatographic techniques are applied depending on the specific research goal.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and determining the content of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method development involves optimizing several parameters to achieve good separation of the target compound from any impurities, starting materials, or degradation products. scholarsresearchlibrary.com Key parameters include:

Stationary Phase: A C18 (octadecylsilyl) column is standard, providing good retention for aromatic compounds.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or phosphoric acid) is common. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good peak shape.

Detector: A UV detector is typically used, set at a wavelength where the compound exhibits maximum absorbance (λ_max) to ensure high sensitivity.

Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose (e.g., purity testing). Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. This ensures that the analytical data generated is trustworthy for research and quality control purposes.

Table 4: Example HPLC Method Parameters for Purity Analysis
ParameterConditionPurpose
Instrument HPLC with UV DetectorStandard analytical instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides efficient separation for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component; acid improves peak shape. sielc.com
Mobile Phase B AcetonitrileOrganic component to elute the compound. sielc.com
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutesSeparates compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 265 nmWavelength of high absorbance for sensitive detection.
Injection Vol. 10 µLStandard volume for analytical runs.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Urea-based compounds are typically non-volatile and thermally labile, meaning they decompose at the high temperatures required for GC analysis. chromforum.org

However, GC can be applied in specific research contexts if the compound is first converted into a more volatile and thermally stable derivative. Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. For urea compounds, a common approach is to react them with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable derivative. nih.gov This allows for separation on a GC column and detection, often by a mass spectrometer (GC-MS).

This derivatization-GC-MS approach can be useful for trace analysis in complex matrices where the selectivity of GC is advantageous or for specific isotopic labeling studies where GC-MS provides excellent resolution for different isotopologues. nih.gov Nevertheless, due to the extra sample preparation step and the availability of robust HPLC methods, GC is a less common technique for the routine analysis of this specific compound.

X-ray Crystallography of this compound and its Co-Crystallized Complexes

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic structure of a compound in its crystalline state. nih.gov For a molecule like this compound, this method provides unparalleled insight into its molecular conformation, intermolecular interactions within the crystal lattice, and the precise manner in which it binds to biological targets such as proteins. nih.gov

Solid-State Structure Determination and Polymorphism Studies

The determination of the solid-state structure of this compound via single-crystal X-ray diffraction reveals its precise molecular geometry and packing arrangement in the crystal. While a specific crystallographic information file for the title compound is not publicly available in the searched literature, analysis of closely related diaryl urea structures provides a strong basis for understanding its expected solid-state characteristics.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration for phenylurea derivatives. researchgate.net Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which are crucial in pharmaceutical and material science contexts. Studies on compounds like 1,3-bis(m-fluorophenyl)urea have demonstrated the existence of concomitant polymorphs, where different crystal forms are obtained from the same crystallization experiment. researchgate.net The specific crystalline form of this compound that is obtained would likely depend on factors such as the solvent used for crystallization, the rate of cooling, and the presence of any impurities.

Table 1: Representative Crystallographic Data for an Analogous Diaryl Urea Compound (1,3-diphenyl-urea)
ParameterValue
Chemical FormulaC₁₃H₁₂N₂O
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)9.118(3)
b (Å)10.558(2)
c (Å)11.780(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1133.9(5)
Z4
Key InteractionsN-H···O Hydrogen Bonds
Data sourced from Kant et al. (2006) for the analogous compound 1,3-diphenyl-urea to illustrate typical parameters. researchgate.net

Ligand-Protein Co-Crystal Analysis for Binding Site Characterization

Co-crystallization of this compound with its protein target followed by X-ray diffraction analysis is the gold standard for visualizing its binding mode and mechanism of action. Diaryl ureas are recognized as a "privileged scaffold" in medicinal chemistry, frequently acting as kinase inhibitors by targeting the ATP-binding site. nih.govnih.govresearchgate.net The urea moiety is crucial for this activity, typically forming key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain. nih.govnih.gov

While a specific co-crystal structure for this compound was not identified in the searched literature, research on phenyl-urea based inhibitors targeting Penicillin Binding Protein 4 (PBP4) from Staphylococcus aureus provides significant insight. nih.govnih.gov In the absence of a co-crystal structure, computational docking studies have been employed to predict the binding interactions. nih.gov These models are built by placing the inhibitor into the known crystal structure of the target protein, such as PBP4 (PDB ID: 2EX6). nih.govrcsb.org

In these computational studies, the phenyl-urea scaffold is predicted to fit within the PBP4 active site. The interactions can be conceptually divided into three regions: the amide head, the central phenyl core, and the substituted urea tail. nih.gov The model for a lead phenyl-urea compound suggested that the majority of the crucial interactions with PBP4 occur in the urea tail region. nih.gov The urea group itself is predicted to form hydrogen bonds with backbone or side-chain residues, anchoring the inhibitor in the active site, while the trifluoromethylphenyl group likely engages in hydrophobic or other non-covalent interactions within a corresponding sub-pocket of the protein. nih.gov Such analyses are fundamental for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogues. nih.gov

Table 2: Predicted Key Interactions of Phenyl-Urea Scaffold with Penicillin Binding Protein 4 (PBP4) via Molecular Docking
Ligand RegionInteracting Protein Residues (Predicted)Type of Interaction (Predicted)
Urea Moiety Active site polar residues (e.g., Ser, Thr)Hydrogen Bonding
Phenyl Group Hydrophobic pocket residues (e.g., Ala, Val, Leu)Hydrophobic Interactions, Van der Waals
Trifluoromethylphenyl Group Specific sub-pocket residuesHydrophobic Interactions, Potential C-H···F contacts
This table represents a generalized summary of predicted interactions based on molecular docking studies of phenyl-urea scaffolds with PBP4, as experimental co-crystal data for the specific title compound is not available. nih.govnih.gov

Advanced Research Applications and Future Directions for 1 Phenyl 3 4 Trifluoromethyl Phenyl Urea

1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea as a Scaffold for Novel Chemical Probes

The this compound scaffold has emerged as a versatile and privileged structure in the design and synthesis of novel chemical probes. These probes are instrumental in dissecting complex biological processes by selectively interacting with specific protein targets. The diarylurea motif is a key pharmacophore in a multitude of biologically active compounds, and the inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity.

Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways. For instance, analogues of this compound have been investigated as inhibitors of Kinase Insert Domain-containing Receptor (KDR), a key target in anti-cancer drug discovery. researchgate.net The optimization of this scaffold has led to the identification of potent inhibitors with significant therapeutic potential. researchgate.net

The utility of the this compound scaffold extends to the development of antiproliferative agents. A number of studies have reported the synthesis of new series of diarylurea derivatives based on this core structure, which have shown significant activity against various cancer cell lines. nih.govnih.gov These findings underscore the importance of this scaffold in generating chemical probes to explore the mechanisms of cancer cell growth and to identify new therapeutic targets.

The adaptability of the this compound core allows for systematic modifications to fine-tune the selectivity and potency of the resulting chemical probes. By introducing different substituents on the phenyl rings, researchers can modulate the electronic and steric properties of the molecule, thereby optimizing its interaction with the target protein. This modularity makes the this compound scaffold an invaluable tool in chemical biology for the development of customized probes for specific biological investigations.

Application as ScaffoldTarget ClassExample of Research
Anticancer AgentsKinases (e.g., KDR)Discovery and optimization of KDR kinase inhibitors researchgate.net
Antiproliferative AgentsVarious cancer-related targetsSynthesis and evaluation against multiple cancer cell lines nih.govnih.gov
Chemical Biology ProbesEnzymes, ReceptorsModular design for target-specific probes

Integration of this compound into Compound Libraries for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large collections of chemical compounds to identify "hits" with desired biological activity. The structural characteristics of this compound and its derivatives make them ideal candidates for inclusion in compound libraries for HTS.

Compound libraries for HTS are curated to maximize chemical diversity and to include molecules with drug-like properties. The this compound scaffold, with its proven biological relevance and synthetic tractability, is a valuable component of such libraries. Chemical suppliers like Sigma-Aldrich offer a range of diarylurea derivatives, including those with trifluoromethyl substitutions, for early-stage discovery research. sigmaaldrich.comsigmaaldrich.com

The process of library design often involves the selection of core scaffolds that can be readily functionalized to generate a large number of diverse analogues. The this compound core is well-suited for this approach, as variations can be easily introduced on both phenyl rings. This allows for the creation of focused libraries tailored to specific target classes, such as kinases or other enzymes implicated in disease.

The inclusion of compounds like this compound in HTS libraries facilitates the discovery of novel biological activities. By screening this compound and its analogues against a wide array of biological targets, researchers can uncover new therapeutic applications and gain insights into the molecular basis of various diseases. The data generated from HTS campaigns can also inform the design of next-generation compounds with improved potency and selectivity.

Library TypeRationale for InclusionPotential Outcomes of HTS
Diversity-Oriented LibrariesRepresents a privileged scaffold with drug-like properties.Identification of novel biological targets and activities.
Focused Libraries (e.g., Kinase Inhibitors)Known activity of analogues against specific target classes.Discovery of potent and selective "hit" compounds for lead optimization.
Fragment-Based LibrariesThe diarylurea motif can serve as a starting point for fragment-based drug design.Generation of high-quality leads through fragment growing or linking.

Innovative Methodologies for the Discovery and Optimization of this compound Analogues

The discovery and optimization of analogues of this compound are driven by a combination of established synthetic methodologies and innovative approaches aimed at improving efficiency and expanding chemical space.

The conventional synthesis of diarylureas typically involves the reaction of an aniline (B41778) with an isocyanate. nih.gov This robust and versatile method allows for the preparation of a wide range of analogues by varying the starting materials. For example, substituted anilines and phenyl isocyanates can be used to introduce a variety of functional groups onto the core scaffold. nih.gov

More recent innovations in synthetic chemistry have provided new tools for the synthesis of diarylurea derivatives. For instance, visible-light-mediated synthesis has emerged as a greener and more efficient alternative to traditional methods. acs.org This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. Such methodologies can facilitate the synthesis of complex molecules that are not easily accessible through conventional routes.

In addition to synthetic innovations, computational methods play a crucial role in the discovery and optimization of this compound analogues. Molecular modeling and virtual screening can be used to predict the binding of analogues to their target proteins, thereby guiding the design of new compounds with enhanced activity. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are also essential for optimizing the properties of lead compounds. nih.gov

The optimization process often involves a multi-parameter approach, where not only potency but also pharmacokinetic properties such as solubility, metabolic stability, and cell permeability are considered. The trifluoromethyl group in this compound is a key feature that can positively influence these properties.

MethodologyDescriptionAdvantages
Conventional SynthesisReaction of anilines with isocyanates. nih.govWell-established, versatile, and allows for a wide range of analogues.
Visible-Light-Mediated SynthesisUtilizes light to drive chemical reactions. acs.orgEnvironmentally friendly, efficient, and can enable novel transformations.
Computational DesignMolecular modeling, virtual screening, and SAR studies. researchgate.netRational design of new analogues with improved properties, saving time and resources.
Parallel SynthesisAutomated synthesis of multiple compounds simultaneously.Rapid generation of compound libraries for HTS and SAR studies.

Interdisciplinary Research Perspectives Involving this compound in Chemical Biology and Materials Science

The unique properties of this compound and its derivatives open up exciting opportunities for interdisciplinary research at the interface of chemical biology and materials science.

In chemical biology, the focus has been primarily on the development of this scaffold for therapeutic applications. chemscene.com However, the ability of diarylureas to engage in specific molecular recognition events, such as hydrogen bonding, makes them attractive for the development of chemical tools to probe and manipulate biological systems. For example, fluorescently labeled analogues could be used to visualize the localization of their target proteins within cells.

In the realm of materials science, the phenylurea moiety is known for its ability to form strong and directional hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. The crystal structure of related urea (B33335) compounds reveals the formation of hydrogen-bonded chains. iucr.orgresearchgate.net This property could be exploited to create novel materials with tailored properties, such as gels, liquid crystals, or functional polymers.

The trifluoromethyl group can impart desirable properties to materials, including thermal stability, chemical resistance, and hydrophobicity. The combination of the hydrogen-bonding urea group and the trifluoromethylphenyl moiety in this compound could lead to the development of new materials with unique self-assembly characteristics and functionalities.

Furthermore, the intersection of chemical biology and materials science offers the potential for creating "smart" materials that can interact with biological systems in a controlled manner. For example, nanoparticles or polymers functionalized with this compound derivatives could be designed for targeted drug delivery or as sensors for specific biomolecules. The broader class of phenylureas has also found applications in agriculture as herbicides and in industrial settings as curing agents for epoxy resins and as corrosion inhibitors, highlighting the versatility of this chemical class. chemicalbook.com

The continued exploration of the chemical and physical properties of this compound is likely to uncover new and exciting applications in both fundamental research and technology development.

FieldPotential ApplicationKey Properties
Chemical BiologyFluorescent probes, affinity-based purification tools.Specific molecular recognition, biological activity.
Materials ScienceSupramolecular polymers, functional gels, liquid crystals.Self-assembly via hydrogen bonding, thermal stability.
NanotechnologyTargeted drug delivery systems, biosensors.Biocompatibility, specific binding to biological targets.
OrganocatalysisAsymmetric synthesis.Hydrogen bond donor capabilities. rsc.org

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via the reaction of phenyl isocyanate with 4-(trifluoromethyl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize HCl byproducts. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require controlled reflux to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilic attack by the amine.
  • Stoichiometry : A 1:1 molar ratio minimizes unreacted starting materials.
    Yield optimization (typically 70–85%) can be achieved via iterative recrystallization using ethanol/water mixtures .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this urea derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) resolve aromatic protons (δ 7.0–8.5 ppm) and urea NH signals (δ 9.5–10.5 ppm). Trifluoromethyl groups appear as distinct ¹⁹F NMR signals (δ -60 to -65 ppm).
  • X-ray Diffraction (XRD) : Single-crystal XRD confirms planar urea linkage geometry and intermolecular hydrogen bonding patterns critical for stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based assays.
  • Solubility and stability : Perform HPLC-UV analysis in PBS (pH 7.4) to assess degradation kinetics under physiological conditions .

Advanced Research Questions

Q. How can structural modifications of the aryl and trifluoromethyl groups enhance target selectivity in kinase inhibition?

Methodological Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to modulate electron density and hydrogen-bonding capacity.
  • Trifluoromethyl positioning : Para-substitution enhances metabolic stability, while meta-substitution may alter steric interactions with enzyme active sites.
  • SAR studies : Compare inhibitory activity (e.g., IC₅₀ values) across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational strategies can predict reaction pathways and transition states for its synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy profiles for isocyanate-amine coupling using Gaussian09 at the B3LYP/6-31G(d) level.
  • Reaction path sampling : Use nudged elastic band (NEB) methods in software like ORCA to identify intermediates.
  • AI-driven optimization : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀, cell lines) using statistical tools (e.g., R or Python’s SciPy) to identify outliers.
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Mechanistic studies : Use CRISPR-edited cell lines or enzyme mutants to isolate target-specific effects from off-target interactions .

Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • 2³ factorial design : Vary temperature (60–80°C), solvent (toluene vs. DCM), and catalyst (triethylamine vs. DBU) to identify significant factors via ANOVA.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity.
  • DoE software : Tools like Minitab or JMP streamline analysis and generate contour plots for condition optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.